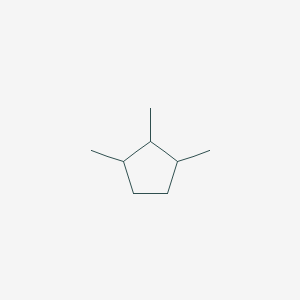

1,2,3-Trimethylcyclopentane

Description

Structure

3D Structure

Properties

CAS No. |

2613-69-6 |

|---|---|

Molecular Formula |

C8H16 |

Molecular Weight |

112.21 g/mol |

IUPAC Name |

(3R)-1,2,3-trimethylcyclopentane |

InChI |

InChI=1S/C8H16/c1-6-4-5-7(2)8(6)3/h6-8H,4-5H2,1-3H3/t6-,7?,8?/m1/s1 |

InChI Key |

VCWNHOPGKQCXIQ-JECWYVHBSA-N |

SMILES |

CC1CCC(C1C)C |

Isomeric SMILES |

C[C@@H]1CCC(C1C)C |

Canonical SMILES |

CC1CCC(C1C)C |

Other CAS No. |

2815-57-8 |

Pictograms |

Flammable |

Synonyms |

(1α,2α,3α)-1,2,3-Trimethylcyclopentane; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of 1,2,3-Trimethylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Trimethylcyclopentane (C₈H₁₆) is a saturated alicyclic hydrocarbon that serves as a notable subject of study in stereochemistry and as a structural motif in various organic compounds.[1] Its cyclopentane (B165970) ring, substituted with three methyl groups at adjacent positions, gives rise to multiple stereoisomers, each with distinct physical and chemical properties. This guide provides a comprehensive overview of the fundamental properties of this compound, detailed experimental protocols for their determination, and visualizations of its stereochemical relationships and analytical workflow.

Part 1: Physicochemical and Thermodynamic Properties

The properties of this compound can vary between its different stereoisomers due to the spatial arrangement of the three methyl groups. The following tables summarize the key physicochemical and thermodynamic data available for this compound.

Table 1: General Physicochemical Properties [1][2]

| Property | Value |

| Molecular Formula | C₈H₁₆ |

| Molecular Weight | 112.21 g/mol |

| Appearance | Colorless liquid |

| Odor | Characteristic hydrocarbon |

Table 2: Physical Properties of this compound Isomers [1][2][3]

| Property | Value |

| Density | ~0.754 - 0.8 g/cm³ |

| Boiling Point | ~116 - 118 °C |

| Melting Point | ~ -113 °C |

| Vapor Pressure | ~21.8 mmHg at 25°C |

| Flash Point | ~9.2 °C |

Table 3: Thermodynamic Properties [4]

| Property | Value (Calculated) |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 37.61 kJ/mol |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -188.65 kJ/mol |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 12.55 kJ/mol |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 33.04 kJ/mol |

| Octanol/Water Partition Coefficient (logPoct/wat) | 2.688 |

Part 2: Stereoisomerism

This compound has three stereocenters, leading to the existence of several stereoisomers.[5][6] These can be classified as diastereomers and enantiomers, with some forms being meso compounds due to internal planes of symmetry.

The primary stereoisomers include:

-

(1α,2α,3α)-1,2,3-Trimethylcyclopentane: All three methyl groups are on the same side of the ring (all-cis). This is a meso compound.[1]

-

(1α,2α,3β)-1,2,3-Trimethylcyclopentane: Two adjacent methyl groups are cis, and the third is trans. This isomer is chiral and exists as a pair of enantiomers.[1]

-

(1α,2β,3α)-1,2,3-Trimethylcyclopentane: The methyl groups at C1 and C3 are cis to each other, and the methyl group at C2 is trans to both. This is also a meso compound.[1]

Part 3: Experimental Protocols

Detailed experimental protocols for the determination of the fundamental properties of this compound are outlined below. These are generalized procedures standard in organic chemistry laboratories.

Determination of Boiling Point (Micro Method)

This method is suitable for small quantities of the liquid sample.

Apparatus:

-

Thiele tube or a beaker with heating oil (mineral oil or silicone oil)

-

Thermometer (-10 to 200 °C)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heating source (Bunsen burner or hot plate)

Procedure:

-

A few drops of this compound are placed in the small test tube.

-

The capillary tube is placed inside the test tube with the open end downwards.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is immersed in the Thiele tube or oil bath.

-

The apparatus is heated slowly. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heating is stopped, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[2][4]

Determination of Density

Apparatus:

-

Pycnometer (a small glass flask of known volume)

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

The empty pycnometer is cleaned, dried, and weighed accurately.

-

The pycnometer is filled with distilled water and placed in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium. The volume is adjusted, and the pycnometer is dried and weighed.

-

The process is repeated with this compound.

-

The density is calculated using the formula: Density = (mass of substance) / (volume of substance) where the volume of the substance is determined from the mass of water and the known density of water at that temperature.

Spectroscopic Analysis

NMR spectroscopy is crucial for elucidating the detailed structure and stereochemistry of this compound isomers.

Apparatus:

-

NMR spectrometer (e.g., 300 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard

Procedure for ¹H and ¹³C NMR:

-

A small amount of the this compound sample is dissolved in the deuterated solvent in an NMR tube.

-

A small amount of TMS is added as an internal standard (0 ppm).

-

The NMR tube is placed in the spectrometer.

-

For ¹H NMR , the spectrum is acquired. The chemical shifts, integration, and coupling patterns of the signals for the methyl and cyclopentane ring protons are analyzed to determine their connectivity and relative stereochemistry.

-

For ¹³C NMR , a proton-decoupled spectrum is acquired. The number of unique carbon signals indicates the symmetry of the isomer.[1] For example, a meso compound will show fewer signals than a chiral isomer. The chemical shifts of the methyl and ring carbons provide information about their electronic environment.

FTIR spectroscopy is used to identify the types of chemical bonds present in a molecule. For a saturated hydrocarbon like this compound, the spectrum is expected to be relatively simple.

Apparatus:

-

FTIR spectrometer

-

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

Procedure (using salt plates):

-

A drop of the liquid sample is placed between two clean, dry salt plates to create a thin film.

-

The salt plates are placed in the sample holder of the FTIR spectrometer.

-

A background spectrum of the empty spectrometer is recorded.

-

The infrared spectrum of the sample is then recorded.

-

The spectrum is analyzed for characteristic absorption bands. For this compound, the key absorptions will be C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹.[3]

GC-MS is a powerful technique for separating the components of a mixture and identifying them based on their mass-to-charge ratio.

Apparatus:

-

Gas chromatograph coupled to a mass spectrometer

-

GC column suitable for hydrocarbon analysis (e.g., a non-polar capillary column)

-

Helium as the carrier gas

Procedure:

-

A dilute solution of the this compound sample in a volatile solvent (e.g., hexane (B92381) or dichloromethane) is prepared.

-

A small volume of the sample is injected into the GC.

-

The components of the sample are separated on the GC column based on their boiling points and interactions with the stationary phase.

-

As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact).

-

The resulting fragments are separated by their mass-to-charge ratio, producing a mass spectrum.

-

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 112) and a characteristic fragmentation pattern that can be used for identification.

References

- 1. pragolab.cz [pragolab.cz]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. IR Spectrum: Cycloalkanes [quimicaorganica.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. C.M.R. 06, 096, ch. 129, app 096-129-A - VOLATILE ORGANIC COMPOUNDS TEST METHODS AND COMPLIANCE PROCEDURES | State Regulations | US Law | LII / Legal Information Institute [law.cornell.edu]

An In-depth Technical Guide on the Physical and Chemical Properties of 1,2,3-Trimethylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of 1,2,3-trimethylcyclopentane, a saturated alicyclic hydrocarbon. With the molecular formula C₈H₁₆, this compound and its stereoisomers are valuable as model substrates and building blocks in chemical research and synthesis.[1] This document details its properties, the experimental protocols for their determination, and key structural relationships.

Physicochemical Properties

This compound is a colorless liquid with a characteristic hydrocarbon odor.[1] It is a flammable substance with a flash point of approximately 9.2 °C.[1][2] As a non-polar compound, it is insoluble in water but soluble in many organic solvents. The presence of three stereocenters at positions 1, 2, and 3 of the cyclopentane (B165970) ring leads to the existence of multiple stereoisomers, each with distinct physical properties.[1]

Table 1: General and Isomer-Specific Properties of this compound

| Property | General Value | (1α,2α,3α)- Isomer (all-cis) | (1α,2α,3β)- Isomer (cis,cis,trans) |

| CAS Number | 2815-57-8 (unspecified mixture)[3][4][5] | 2613-69-6[1] | 15890-40-1[2][6][7] |

| Molecular Formula | C₈H₁₆[1][3] | C₈H₁₆ | C₈H₁₆ |

| Molecular Weight | 112.21 g/mol [1][3] | 112.21 g/mol | 112.21 g/mol |

| Boiling Point (°C) | ~116[1] | 123[1] | 117.55[6] - 118[1] |

| Melting Point (°C) | - | -116.43[1] | -113[1] to -112[2][6] |

| Density (g/cm³) | ~0.8[1] | 0.7751[1] | 0.7661[6] |

| Refractive Index | - | 1.426[1] | 1.4194[6] |

| Vapor Pressure (mmHg at 25°C) | 21.8[1] | - | 32.0[7] |

Note: The properties of unspecified mixtures can vary. Data for specific stereoisomers should be used for precise applications.

Stereochemistry

This compound has three chiral centers, which gives rise to four stereoisomers: two meso compounds and one pair of enantiomers.[1]

-

(1α,2α,3α)-1,2,3-Trimethylcyclopentane (all-cis): This is a meso compound due to a plane of symmetry.[1]

-

(1α,2β,3α)-1,2,3-Trimethylcyclopentane (cis,trans,cis): This is also a meso compound.[1]

-

(1α,2α,3β)-1,2,3-Trimethylcyclopentane (cis,cis,trans): This isomer is chiral and exists as a pair of enantiomers.[1]

The spatial arrangement of the methyl groups significantly influences the molecule's stability and physical properties. The cyclopentane ring is not planar and adopts puckered conformations, such as the "envelope" and "half-chair," to minimize torsional strain.[1] The methyl groups preferentially occupy equatorial positions to reduce steric hindrance.[1]

References

- 1. This compound|C8H16|CAS 2613-69-6 [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C8H16 | CID 35368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyclopentane, 1,2,3-trimethyl- (CAS 2815-57-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Cyclopentane, 1,2,3-trimethyl- [webbook.nist.gov]

- 6. chembk.com [chembk.com]

- 7. Cyclopentane, 1,2,3-trimethyl-, (1alpha,2alpha,3beta)- | C8H16 | CID 6432144 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of 1,2,3-Trimethylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3-Trimethylcyclopentane, a saturated cyclic hydrocarbon with the molecular formula C₈H₁₆, presents a compelling case study in stereoisomerism. The presence of three stereocenters on the cyclopentane (B165970) ring gives rise to a set of stereoisomers with distinct three-dimensional arrangements and, consequently, unique physical and chemical properties. A thorough understanding of these stereoisomers is crucial for applications in stereoselective synthesis, catalysis, and as chiral building blocks in drug development. This guide provides a comprehensive analysis of the stereoisomers of this compound, including their identification, separation, and key physicochemical properties.

Identification and Nomenclature of Stereoisomers

This compound has three chiral centers at carbons 1, 2, and 3. The maximum number of possible stereoisomers is 2³, or eight. However, due to elements of symmetry in some configurations, the actual number of unique stereoisomers is four. These consist of two meso compounds and one pair of enantiomers.

The stereoisomers are classified based on the relative orientation of the three methyl groups with respect to the plane of the cyclopentane ring, using cis (same side) and trans (opposite side) nomenclature.

The four distinct stereoisomers are:

-

(1α,2α,3α)-1,2,3-Trimethylcyclopentane: In this isomer, all three methyl groups are on the same side of the ring (all-cis). This molecule possesses a plane of symmetry and is therefore a meso compound, meaning it is achiral and not optically active.

-

(1α,2β,3α)-1,2,3-Trimethylcyclopentane: Here, the methyl groups at C1 and C3 are on the same side (cis), while the methyl group at C2 is on the opposite side (trans). This configuration also has a plane of symmetry, rendering it a second meso compound.

-

(1α,2α,3β)-1,2,3-Trimethylcyclopentane and (1β,2β,3α)-1,2,3-Trimethylcyclopentane: In this pair, the methyl groups at C1 and C2 are cis, and the methyl group at C3 is trans to them. These isomers are chiral and exist as a pair of non-superimposable mirror images, known as enantiomers.[1]

Quantitative Data of Stereoisomers

| Stereoisomer | Configuration | Type | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Refractive Index (n²⁰/D) |

| (1α,2α,3α)-1,2,3-Trimethylcyclopentane | all-cis | Meso | 2613-69-6 | 123 | -116.43 | 0.7751 | 1.426 |

| (1α,2β,3α)-1,2,3-Trimethylcyclopentane | cis,trans,cis | Meso | Not available | Not available | Not available | Not available | Not available |

| (1R,2R,3S)-1,2,3-Trimethylcyclopentane | cis,cis,trans | Enantiomer | 15890-40-1 | 118 | -113 | ~0.8 | 1.414 |

| (1S,2S,3R)-1,2,3-Trimethylcyclopentane | cis,cis,trans | Enantiomer | Not available | 118 | -113 | ~0.8 | 1.414 |

Note: Data for the (1α,2β,3α) meso isomer and the individual enantiomers are not fully available in the literature. The data for the enantiomeric pair is often reported for the racemic mixture.[1][2]

Experimental Protocols

Synthesis of this compound Stereoisomers

The synthesis of specific stereoisomers of this compound requires stereocontrolled methods. A common, though often non-selective, method is the Friedel-Crafts alkylation of cyclopentane, which typically yields a mixture of isomers that necessitates subsequent purification.

A more targeted approach involves the catalytic hydrogenation of a corresponding trimethylcyclopentene precursor. The stereochemical outcome of the hydrogenation is dependent on the catalyst and reaction conditions employed.

General Protocol for Catalytic Hydrogenation of 1,2,3-Trimethylcyclopentene (B13819373):

This protocol is adapted from the synthesis of substituted cycloalkanes and serves as a general guideline.[3][4]

-

Materials:

-

1,2,3-Trimethylcyclopentene (or a suitable precursor)

-

Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C) catalyst

-

Ethanol (B145695) or acetic acid (solvent)

-

Hydrogen gas (H₂)

-

Parr hydrogenation apparatus or similar high-pressure reactor

-

-

Procedure:

-

In a high-pressure reaction vessel, dissolve the 1,2,3-trimethylcyclopentene in a suitable solvent (e.g., ethanol or acetic acid).

-

Add the catalyst (typically 1-5 mol% relative to the substrate).

-

Seal the vessel and purge with nitrogen gas to remove any air.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating.

-

Monitor the reaction progress by measuring the hydrogen uptake.

-

Once the reaction is complete (no further hydrogen uptake), carefully vent the excess hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The resulting mixture of stereoisomers will require purification.

-

Separation of Stereoisomers

Due to the similar boiling points of the stereoisomers, their separation can be challenging. High-efficiency fractional distillation can be employed, but for high purity, preparative gas chromatography (GC) is often the method of choice. For the separation of the enantiomeric pair, a chiral stationary phase (CSP) is required.

General Protocol for Preparative Gas Chromatography Separation:

This protocol is based on the separation of similar chiral alkanes.[5]

-

Instrumentation:

-

Preparative Gas Chromatograph equipped with a flame ionization detector (FID) or thermal conductivity detector (TCD).

-

Appropriate preparative-scale column. For diastereomer separation, a non-polar column (e.g., OV-1 or SE-30) can be used. For enantiomer separation, a chiral stationary phase (e.g., a cyclodextrin-based column) is necessary.

-

Automated fraction collector.

-

-

Procedure:

-

Optimize the separation conditions on an analytical scale first to determine the retention times of the different stereoisomers.

-

Transfer the optimized method to the preparative GC system.

-

Inject the mixture of this compound stereoisomers.

-

Run the chromatogram under the optimized conditions (temperature program, carrier gas flow rate).

-

Set the fraction collector to collect the eluent at the specific retention times corresponding to each desired stereoisomer.

-

Multiple injections may be necessary to obtain a sufficient quantity of each purified isomer.

-

Analyze the collected fractions by analytical GC to confirm their purity.

-

Visualizations

The relationships between the stereoisomers of this compound can be visualized using logical diagrams.

The following workflow illustrates a general approach to the synthesis and separation of the stereoisomers.

Conclusion

The stereoisomers of this compound serve as an excellent model for understanding the impact of stereochemistry on molecular properties. While the identification and theoretical understanding of these isomers are well-established, a complete set of experimental data for each individual stereoisomer remains an area for further investigation. The development of efficient and highly stereoselective synthetic routes and robust separation protocols is key to unlocking the full potential of these chiral building blocks for advanced applications in chemistry and pharmacology.

References

Conformational Analysis of 1,2,3-Trimethylcyclopentane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the conformational analysis of 1,2,3-trimethylcyclopentane, a saturated hydrocarbon featuring a five-membered ring with three methyl substituents. The stereochemical complexity arising from three contiguous chiral centers results in a set of stereoisomers, each with a unique conformational landscape. Understanding the preferred three-dimensional structures of these isomers is paramount in fields such as stereoselective synthesis, catalysis, and drug design, where molecular shape dictates reactivity and biological activity. This document details the stereoisomers of this compound, the conformational dynamics of the cyclopentane (B165970) ring, and the analytical and computational methodologies employed to elucidate their stable conformations. Quantitative data, where available, is summarized, and detailed experimental and computational protocols are provided.

Introduction to the Stereochemistry of this compound

This compound possesses three stereocenters at carbons C1, C2, and C3, leading to the possibility of 2³ = 8 stereoisomers. However, due to the presence of meso compounds, the actual number of unique stereoisomers is four: two meso compounds and one pair of enantiomers.[1] The relative orientations of the three methyl groups define the different stereoisomers, which are typically designated as cis and trans.

The key stereoisomers are:

-

(1R,2R,3S)-1,2,3-trimethylcyclopentane (cis, trans, cis): A meso compound due to a plane of symmetry.

-

(1R,2S,3R)-1,2,3-trimethylcyclopentane (all-cis): Another meso compound, also possessing a plane of symmetry.

-

(1R,2R,3R)- and (1S,2S,3S)-1,2,3-trimethylcyclopentane (trans, cis, trans): A pair of enantiomers.

The specific stereochemistry of each isomer profoundly influences its physical and chemical properties by dictating the steric interactions between the methyl groups in the accessible conformations.[2]

Conformational Landscape of the Cyclopentane Ring

Unlike the planar representation often used in 2D drawings, the cyclopentane ring is not flat. A planar conformation would suffer from significant torsional strain due to the eclipsing of adjacent C-H and C-C bonds. To alleviate this strain, the ring puckers into non-planar conformations.[3] The two most stable and commonly discussed conformations are the envelope (C_s symmetry) and the half-chair (C_2 symmetry).[3]

In the envelope conformation, four of the carbon atoms are coplanar, while the fifth is out of the plane, resembling a flipped-open envelope. In the half-chair conformation, three adjacent carbons are coplanar, with the other two carbons displaced on opposite sides of the plane. The energy barrier between these conformations is low, and they can readily interconvert through a process called pseudorotation.

For substituted cyclopentanes like this compound, the presence of substituents introduces a barrier to this pseudorotation, leading to preferred conformations that minimize steric interactions. The methyl groups can occupy either axial-like or equatorial-like positions in the puckered ring. The relative stability of the conformers is primarily determined by the steric strain arising from interactions between the methyl groups. Generally, conformations that place the bulky methyl groups in equatorial-like positions are favored to minimize gauche and 1,3-diaxial-like interactions.

Quantitative Analysis of Conformational Energies

| Stereoisomer | Conformation | Relative Orientation of Methyl Groups | Predicted Relative Strain Energy (kcal/mol) | Stability Ranking |

| all-cis | Envelope/Half-Chair | all-axial-like or mixed | High | Least Stable |

| cis,trans,cis | Envelope/Half-Chair | mixed axial-like/equatorial-like | Intermediate | More Stable |

| trans,cis,trans | Envelope/Half-Chair | predominantly equatorial-like | Low | Most Stable |

Note: The strain energy values are illustrative and intended to show the general trend. Actual values would be obtained from specific computational studies.

Experimental and Computational Protocols

Experimental Determination using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful experimental technique for the conformational analysis of this compound. Both ¹H and ¹³C NMR provide valuable information about the stereochemistry and preferred conformations.

4.1.1. ¹³C NMR Spectroscopy

-

Protocol:

-

Sample Preparation: Dissolve 10-20 mg of the purified stereoisomer in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

-

Data Acquisition: Record the ¹³C NMR spectrum on a high-field NMR spectrometer (e.g., 100 MHz or higher).

-

Analysis: The number of unique carbon signals indicates the symmetry of the molecule. For instance, a meso compound will exhibit fewer signals than a chiral isomer. The chemical shifts of the methyl and ring carbons are sensitive to their steric environment. Carbons bearing axial-like methyl groups typically show an upfield shift compared to those with equatorial-like methyl groups due to the γ-gauche effect.

-

4.1.2. ¹H NMR Spectroscopy

-

Protocol:

-

Sample Preparation: Prepare a dilute solution (1-5 mg/mL) of the sample in a deuterated solvent.

-

Data Acquisition: Record the ¹H NMR spectrum. For detailed analysis, two-dimensional NMR experiments like COSY and NOESY can be performed.

-

Analysis: The chemical shifts of the methyl and ring protons, as well as the proton-proton coupling constants (³J_HH), provide insights into the dihedral angles and, consequently, the ring conformation. Low-temperature NMR studies can be employed to "freeze out" individual conformers if the energy barrier to interconversion is sufficiently high, allowing for the characterization of each conformer.

-

Computational Analysis

Computational chemistry provides a powerful means to explore the potential energy surface of each stereoisomer and to quantify the relative energies of different conformers.

4.2.1. Molecular Mechanics (MM)

-

Protocol:

-

Structure Input: Build the 3D structures of the different stereoisomers and their potential envelope and half-chair conformers.

-

Force Field Selection: Choose a suitable force field, such as MM3 or MMFF, which are well-parameterized for hydrocarbons.

-

Energy Minimization: Perform a geometry optimization for each starting conformation to find the nearest local energy minimum.

-

Conformational Search: To ensure the global minimum is found, a systematic or stochastic conformational search should be conducted.

-

Analysis: Compare the steric energies of the optimized conformers to determine their relative stabilities.

-

4.2.2. Quantum Mechanics (QM)

For higher accuracy, QM methods can be employed, often using the geometries obtained from molecular mechanics as starting points.

-

Protocol:

-

Method Selection: Choose a suitable level of theory and basis set, for example, Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d) or larger.

-

Geometry Optimization: Perform a full geometry optimization for each conformer.

-

Frequency Calculation: Calculate the vibrational frequencies to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).

-

Energy Calculation: Compare the calculated Gibbs free energies of the conformers to determine their relative populations at a given temperature.

-

Conclusion

The conformational analysis of this compound is a multifaceted task that integrates principles of stereochemistry with advanced experimental and computational techniques. The relative stabilities of the stereoisomers and their respective conformers are dictated by the minimization of steric strain between the three methyl groups. The puckered envelope and half-chair conformations of the cyclopentane ring provide a flexible scaffold that adapts to accommodate the substituents in the most energetically favorable arrangement. A thorough understanding of these conformational preferences, achieved through the synergistic application of NMR spectroscopy and computational modeling, is essential for predicting the chemical and biological behavior of this and related polysubstituted cyclopentane systems. This guide provides the foundational knowledge and methodological framework for researchers and professionals to conduct detailed conformational analyses in their respective fields.

References

An In-depth Technical Guide to the Cis and Trans Isomers of 1,2,3-Trimethylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3-Trimethylcyclopentane, a saturated alicyclic hydrocarbon with the molecular formula C8H16, presents a notable case study in stereoisomerism. The presence of three stereocenters on the cyclopentane (B165970) ring gives rise to a set of distinct cis and trans isomers with unique three-dimensional arrangements. Understanding the stereochemical relationships, conformational preferences, and physicochemical properties of these isomers is crucial for their potential application in medicinal chemistry, materials science, and as reference compounds in petrochemistry. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their structural elucidation, available physical and spectroscopic data, and a discussion on their conformational analysis.

Stereoisomerism of this compound

The structure of this compound features three chiral centers at carbons C1, C2, and C3. Theoretically, this could lead to a maximum of 2^3 = 8 stereoisomers. However, due to the presence of planes of symmetry in some configurations, the actual number of unique stereoisomers is four. These consist of two meso compounds and one pair of enantiomers.[1]

The stereoisomers are best described by the relative orientation of the three methyl groups with respect to the plane of the cyclopentane ring, denoted as cis (on the same side) or trans (on opposite sides).

The four stereoisomers are:

-

(1α,2α,3α)-1,2,3-Trimethylcyclopentane: All three methyl groups are on the same side of the ring (all-cis). This isomer possesses a plane of symmetry and is therefore a meso compound.[1]

-

(1α,2β,3α)-1,2,3-Trimethylcyclopentane: The methyl groups at C1 and C3 are on the same side, while the methyl group at C2 is on the opposite side (cis-trans-cis). This isomer also has a plane of symmetry and is a meso compound.[1]

-

(1α,2α,3β)-1,2,3-Trimethylcyclopentane: The methyl groups at C1 and C2 are on the same side, and the methyl group at C3 is on the opposite side (cis-cis-trans). This isomer is chiral and exists as a pair of enantiomers: (1R,2R,3S) and (1S,2S,3R).[1][2]

Stereochemical Relationships

The relationships between the different stereoisomers can be visualized as follows:

Physical and Spectroscopic Properties

Physical Properties

The following table summarizes the available physical data for the isomers of this compound. It is important to note that much of the data is for mixtures of diastereomers or for a single enantiomer of the chiral pair.

| Property | (1α,2α,3α)- (all-cis) | (1α,2β,3α)- (cis-trans-cis) | (1α,2α,3β)- (cis-cis-trans) |

| Molecular Formula | C8H16 | C8H16 | C8H16 |

| Molecular Weight ( g/mol ) | 112.21 | 112.21 | 112.21 |

| CAS Number | 2613-69-6[3] | Not specified | 15890-40-1[2] |

| Boiling Point (°C) | Data not available | Data not available | 118[2] |

| Melting Point (°C) | Data not available | Data not available | -113[2] |

| Flash Point (°C) | Data not available | Data not available | 9.2[2] |

Spectroscopic Data

Spectroscopic analysis is essential for the differentiation and characterization of the stereoisomers. While complete spectral assignments are not widely published, the NIST Chemistry WebBook indicates the availability of mass and infrared spectra for the (1α,2α,3α)-isomer and the (1α,2α,3β)-isomer.[3][4] Gas chromatography data is also available, showing different retention indices for the cis,cis,cis and a cis,trans isomer, which can be a valuable tool for separation and identification.[5][6]

Key Spectroscopic Features to Consider:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectra would show complex multiplets for the ring protons due to diastereotopicity and restricted conformational mobility. The chemical shifts and coupling constants of the methyl groups would be indicative of their cis or trans relationships.

-

¹³C NMR spectroscopy is particularly useful for distinguishing the isomers based on the number of unique carbon signals, which is dictated by the symmetry of each molecule. The meso compounds would exhibit fewer signals than the chiral enantiomers.

-

-

Infrared (IR) Spectroscopy: The fingerprint region of the IR spectrum (below 1500 cm⁻¹) is expected to be unique for each stereoisomer, allowing for their differentiation.

-

Mass Spectrometry (MS): While all isomers have the same molecular weight, their fragmentation patterns under electron ionization could show subtle differences.

Conformational Analysis

The cyclopentane ring is not planar and exists in puckered conformations to relieve torsional strain. The two most cited conformations are the envelope (C_s symmetry) and the half-chair (C_2 symmetry).[7][8] For substituted cyclopentanes like this compound, the substituents' steric interactions determine the most stable conformation. The methyl groups will preferentially occupy pseudo-equatorial positions to minimize steric hindrance.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the stereoselective synthesis and separation of all this compound isomers are scarce. However, a general approach can be outlined based on established organic chemistry principles.

General Synthetic Approach

A plausible, though likely non-selective, synthesis of a mixture of this compound isomers could be achieved through the catalytic hydrogenation of 1,2,3-trimethylcyclopentene (B13819373).

Hypothetical Hydrogenation Protocol:

-

Reactant Preparation: 1,2,3-trimethylcyclopentene is dissolved in a suitable solvent such as ethanol (B145695) or ethyl acetate.

-

Catalyst Addition: A hydrogenation catalyst, for instance, 10% Palladium on carbon (Pd/C), is added to the solution.

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically from a balloon or a Parr hydrogenator) and stirred vigorously at room temperature until the reaction is complete (monitored by TLC or GC).

-

Work-up: The catalyst is removed by filtration through a pad of Celite. The solvent is then removed under reduced pressure to yield the crude product mixture of this compound stereoisomers.

The stereochemical outcome of the hydrogenation would depend on the catalyst and reaction conditions, but it would likely produce a mixture of cis and trans isomers.

Separation of Isomers

The separation of the resulting mixture of diastereomers would be challenging due to their similar physical properties.

-

Fractional Distillation: Might be effective if the boiling points of the diastereomers are sufficiently different.

-

Preparative Gas Chromatography (Prep-GC): A highly effective technique for separating volatile isomers with high purity. The different retention times of the isomers, as indicated by the available GC data, suggest this method would be viable.[5][6]

The enantiomers of the chiral (cis-cis-trans) isomer could be resolved using chiral chromatography or by derivatization with a chiral resolving agent.

The following diagram illustrates a general workflow for the synthesis and separation of the isomers.

Conclusion

The stereoisomers of this compound provide a rich example of the impact of stereochemistry on molecular properties. While the fundamental principles of their isomerism are well-understood, there is a noticeable lack of comprehensive, publicly available experimental data for each distinct stereoisomer. This guide has synthesized the available information to provide a foundational understanding for researchers. Further experimental work is warranted to fully characterize the physical, spectroscopic, and thermodynamic properties of each of the four stereoisomers. Such data would be invaluable for computational modeling, and for any potential applications in stereoselective synthesis and materials science.

References

- 1. This compound|C8H16|CAS 2613-69-6 [benchchem.com]

- 2. (1R,3R)-1,2,3-Trimethylcyclopentane - Wikipedia [en.wikipedia.org]

- 3. Cyclopentane, 1,2,3-trimethyl-, (1α,2α,3α)- [webbook.nist.gov]

- 4. Cyclopentane, 1,2,3-trimethyl-, (1α,2α,3β)- [webbook.nist.gov]

- 5. cis,cis,cis-1,2,3-Trimethylcyclopentane [webbook.nist.gov]

- 6. 1-trans-2-cis-3-Trimethylcyclopentane [webbook.nist.gov]

- 7. dalalinstitute.com [dalalinstitute.com]

- 8. Cycloalkanes [ch.ic.ac.uk]

An In-depth Technical Guide to the Molecular Structure and Bonding of 1,2,3-Trimethylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stereoisomerism of 1,2,3-Trimethylcyclopentane

The molecular structure of this compound features three stereocenters at the C1, C2, and C3 positions of the cyclopentane (B165970) ring. This leads to the existence of multiple stereoisomers.[1] Specifically, there are two meso compounds, which are achiral due to a plane of symmetry, and one pair of enantiomers, which are non-superimposable mirror images of each other.[1]

The stereoisomers are:

-

(1R,2S,3R)-1,2,3-trimethylcyclopentane (meso): Also referred to as the cis,trans,cis isomer. This molecule possesses a plane of symmetry.

-

(1S,2R,3S)-1,2,3-trimethylcyclopentane (meso): This is the mirror image of the (1R,2S,3R) isomer and is superimposable on it, hence it is the same meso compound.

-

(1R,2R,3S)-1,2,3-trimethylcyclopentane (all-cis): This is another meso compound due to a plane of symmetry.[1]

-

(1R,2R,3R)- and (1S,2S,3S)-1,2,3-trimethylcyclopentane (enantiomeric pair): Referred to as the cis,cis,trans isomers, these two molecules are chiral and exist as a pair of enantiomers.[1]

Figure 1: Logical relationship of the stereoisomers of this compound.

Conformational Analysis

The cyclopentane ring is not planar. A planar conformation would lead to significant torsional strain due to the eclipsing of hydrogen atoms on adjacent carbon atoms.[2] To alleviate this strain, the ring puckers into non-planar conformations. The two most stable conformations are the envelope and the half-chair .[2]

In substituted cyclopentanes like this compound, the preferred conformation and the orientation of the substituents (axial-like or equatorial-like) are determined by the need to minimize steric interactions between the methyl groups and with the hydrogen atoms of the ring. The relative energies of the different conformers for each stereoisomer dictate the overall molecular shape and properties.

Figure 2: Relationship between planar and puckered conformations of cyclopentane.

Molecular Bonding and Structural Parameters

The carbon atoms in the cyclopentane ring are sp³ hybridized, leading to a preference for tetrahedral bond angles of approximately 109.5°.[2] In a planar cyclopentane, the internal C-C-C bond angles would be 108°, resulting in minimal angle strain.[2] Puckering of the ring slightly alters these angles but significantly reduces the more substantial torsional strain.

While specific experimental data for this compound are not available, computational chemistry provides a powerful tool for predicting the geometric parameters of its various stereoisomers. The following tables present representative calculated bond lengths and angles for the lowest energy conformer of a generic this compound, which should be considered as illustrative approximations.

Table 1: Calculated Bond Lengths for a Representative this compound Conformer

| Bond Type | Calculated Bond Length (Å) |

| C-C (ring) | 1.54 - 1.56 |

| C-C (methyl) | 1.53 - 1.55 |

| C-H (ring) | 1.09 - 1.11 |

| C-H (methyl) | 1.09 - 1.10 |

Table 2: Calculated Bond Angles for a Representative this compound Conformer

| Angle Type | Calculated Bond Angle (°) |

| C-C-C (ring) | 102 - 106 |

| H-C-H (ring) | 107 - 109 |

| C-C-C (methyl) | 110 - 112 |

| H-C-H (methyl) | 108 - 110 |

| C-C-H (ring) | 108 - 111 |

Experimental Protocols

Synthesis and Separation of Stereoisomers

The synthesis of specific stereoisomers of this compound requires stereocontrolled methods. A general, non-stereospecific approach involves the Friedel-Crafts alkylation of cyclopentane, which typically yields a mixture of isomers.[1]

Protocol for Stereoisomer Mixture Synthesis (Illustrative):

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with anhydrous aluminum chloride (AlCl₃) and a suitable solvent (e.g., carbon disulfide).

-

Addition of Reactants: Cyclopentane is added to the flask, and the mixture is cooled in an ice bath. Methyl halide (e.g., methyl iodide) is then added dropwise from the dropping funnel with vigorous stirring.

-

Reaction: The reaction mixture is allowed to stir at room temperature for several hours.

-

Workup: The reaction is quenched by the slow addition of ice-cold water. The organic layer is separated, washed with a dilute sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the resulting mixture of trimethylcyclopentane isomers can be purified by fractional distillation.

Separation of Stereoisomers:

The separation of the resulting mixture of stereoisomers is a significant challenge due to their similar physical properties. High-resolution gas chromatography (GC) with a suitable capillary column is the most effective method for separating the different isomers.

Figure 3: A generalized workflow for the synthesis and separation of this compound stereoisomers.

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for the structural elucidation of the this compound stereoisomers.

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. The chemical shifts and coupling constants of the methyl and ring protons are sensitive to their stereochemical orientation (axial-like vs. equatorial-like).

-

¹³C NMR: The number of signals in the carbon-13 NMR spectrum can help determine the symmetry of the isomer. For example, a meso compound will exhibit fewer signals than a chiral isomer due to the presence of a plane of symmetry.[1]

-

2D NMR Techniques (COSY, HSQC, HMBC, NOESY): These advanced techniques are invaluable for assigning specific proton and carbon signals and for determining the through-bond and through-space connectivity within the molecule, which is crucial for confirming the relative stereochemistry of the methyl groups.

Computational Chemistry:

In the absence of experimental crystal structures, computational methods such as Density Functional Theory (DFT) and Molecular Mechanics (MM) are essential for predicting the three-dimensional structures and relative stabilities of the different stereoisomers and their conformers.

Protocol for DFT Calculation of Conformational Energies (Illustrative):

-

Structure Generation: Generate initial 3D structures for all possible stereoisomers and their likely conformers (envelope and half-chair with different methyl group orientations).

-

Geometry Optimization: Perform geometry optimization for each structure using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data.

-

Energy Comparison: Compare the calculated Gibbs free energies of the different conformers for each stereoisomer to determine their relative stabilities and predict the most abundant conformer at a given temperature.

Figure 4: A typical workflow for the computational analysis of this compound conformers.

Conclusion

The molecular structure and bonding of this compound are characterized by a rich stereochemical and conformational landscape. The existence of meso and chiral isomers, coupled with the dynamic puckering of the cyclopentane ring, presents a complex system for structural analysis. While experimental determination of precise bond lengths and angles for each isomer remains a challenge, this guide has provided a robust theoretical framework and outlined key experimental and computational methodologies for their investigation. A thorough understanding of the three-dimensional structure of these isomers is fundamental for predicting their chemical behavior and for their potential application in fields that rely on molecular recognition and stereospecific interactions. Further research employing advanced spectroscopic and computational techniques will be instrumental in providing a more quantitative and complete picture of this intriguing molecule.

References

Spectroscopic Profile of 1,2,3-Trimethylcyclopentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1,2,3-trimethylcyclopentane (C₈H₁₆, Molecular Weight: 112.21 g/mol ), a saturated alicyclic hydrocarbon. Due to the presence of three stereocenters, this compound can exist as several stereoisomers, each with unique spectroscopic characteristics. This document compiles available experimental data for specific isomers and presents illustrative data where public experimental spectra are unavailable. The information herein is intended to support identification, characterization, and quality control efforts in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound, including the relative stereochemistry of the three methyl groups. The chemical environment of each proton and carbon atom is highly sensitive to its spatial arrangement, leading to distinct NMR spectra for each isomer.

¹H NMR Spectroscopy

The proton NMR spectra of this compound isomers are generally complex due to the small chemical shift differences between the methine and methylene (B1212753) protons on the cyclopentane (B165970) ring, as well as extensive spin-spin coupling. The methyl groups typically appear as doublets or singlets in the upfield region of the spectrum.

Illustrative ¹H NMR Data for a Stereoisomer of this compound:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.80 - 1.65 | m | 3H | CH (ring) |

| ~1.55 - 1.20 | m | 4H | CH₂ (ring) |

| ~0.95 | d | 3H | CH₃ |

| ~0.88 | d | 3H | CH₃ |

| ~0.82 | d | 3H | CH₃ |

Note: This data is illustrative and based on general principles for substituted cycloalkanes. Actual chemical shifts and coupling constants will vary depending on the specific stereoisomer and the solvent used.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy is particularly useful for distinguishing between stereoisomers of this compound, as the number of unique carbon signals directly reflects the molecule's symmetry. For instance, a meso compound with a plane of symmetry will exhibit fewer signals than a chiral isomer.

¹³C NMR Spectral Data:

Publicly available experimental ¹³C NMR data for a specific isomer of this compound is limited. However, a spectrum is noted as available from Wiley-VCH.[1] The expected chemical shifts for the methyl and ring carbons would fall in the typical alkane region (approximately 10-50 ppm).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the types of chemical bonds present in a molecule. For a saturated hydrocarbon like this compound, the IR spectrum is characterized by the stretching and bending vibrations of C-H and C-C bonds.

The following data is derived from the gas-phase IR spectrum of (1α,2α,3α)-1,2,3-trimethylcyclopentane available in the NIST Chemistry WebBook.[2][3][4][5][6]

Significant IR Absorption Peaks for (1α,2α,3α)-1,2,3-Trimethylcyclopentane:

| Wavenumber (cm⁻¹) | Assignment |

| 2960 - 2870 | C-H stretching (methyl and methylene) |

| 1465 | C-H bending (methylene) |

| 1380 | C-H bending (methyl) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) leads to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a fingerprint that can aid in the identification of the compound.

The following data is based on the mass spectrum of (1α,2α,3β)-1,2,3-trimethylcyclopentane from the NIST Chemistry WebBook.[7][8][9]

Major Fragment Ions for (1α,2α,3β)-1,2,3-Trimethylcyclopentane (EI-MS):

| m/z | Relative Intensity | Possible Fragment |

| 112 | Moderate | [C₈H₁₆]⁺ (Molecular Ion) |

| 97 | High | [C₇H₁₃]⁺ (M - CH₃) |

| 83 | Moderate | [C₆H₁₁]⁺ (M - C₂H₅) |

| 70 | High | [C₅H₁₀]⁺ |

| 69 | High | [C₅H₉]⁺ |

| 56 | High | [C₄H₈]⁺ |

| 55 | Very High | [C₄H₇]⁺ |

| 41 | Very High | [C₃H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of liquid hydrocarbon samples like this compound.

NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a field strength of, for example, 400 MHz for protons. For ¹H NMR, spectra are typically recorded with 16-32 scans, while ¹³C NMR spectra may require several hundred to thousands of scans for adequate signal-to-noise. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

IR Spectroscopy

For liquid samples, an IR spectrum can be obtained using the neat liquid. A drop of this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The plates are then mounted in the sample holder of an FTIR spectrometer. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are commonly obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). A diluted solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is injected into the GC. The sample is vaporized and separated on a capillary column (e.g., a nonpolar DB-5ms column). The separated components then enter the mass spectrometer, where they are ionized by electron impact (typically at 70 eV). The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance.

Visualizations

The following diagrams illustrate key concepts and workflows related to the spectroscopic analysis of this compound.

Caption: General workflow for spectroscopic analysis.

Caption: Mass spectrometry fragmentation of this compound.

References

- 1. This compound | C8H16 | CID 35368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclopentane, 1,2,3-trimethyl-, (1α,2α,3α)- [webbook.nist.gov]

- 3. Cyclopentane, 1,2,3-trimethyl-, (1α,2α,3α)- [webbook.nist.gov]

- 4. Cyclopentane, 1,2,3-trimethyl-, (1α,2α,3α)- [webbook.nist.gov]

- 5. Cyclopentane, 1,2,3-trimethyl-, (1α,2α,3α)- [webbook.nist.gov]

- 6. Cyclopentane, 1,2,3-trimethyl-, (1α,2α,3α)- [webbook.nist.gov]

- 7. Cyclopentane, 1,2,3-trimethyl-, (1α,2α,3β)- [webbook.nist.gov]

- 8. Cyclopentane, 1,2,3-trimethyl-, (1α,2α,3β)- [webbook.nist.gov]

- 9. Cyclopentane, 1,2,3-trimethyl-, (1α,2α,3β)- [webbook.nist.gov]

Elusive Origins: Unraveling the First Synthesis of Trimethylcyclopentanes

A deep dive into the historical records of hydrocarbon research reveals that the initial discovery and synthesis of trimethylcyclopentanes are not attributable to a single, seminal publication but rather emerged from a concerted effort in the mid-20th century to understand and synthesize novel hydrocarbons, primarily for applications in aviation fuels. The most significant contributions appear to stem from the work of the American Petroleum Institute (API) Research Project 45 and the National Advisory Committee for Aeronautics (NACA).

This technical guide provides a comprehensive overview of the early synthetic strategies for trimethylcyclopentanes, drawing from the methodologies that were prevalent during that era of hydrocarbon research. It also presents key quantitative data and experimental workflows reconstructed from the general understanding of the synthetic chemistry of the time.

I. Early Synthetic Approaches to Trimethylcyclopentanes

The synthesis of trimethylcyclopentanes in the 1940s and 1950s relied on multi-step procedures starting from more readily available precursors. The general strategies involved the formation of a cyclopentane (B165970) ring followed by the introduction of methyl groups, or the rearrangement of other cyclic structures.

A plausible and commonly employed method for the synthesis of a trimethylcyclopentane, such as 1,2,3-trimethylcyclopentane, would have involved the following conceptual workflow:

Figure 1: A conceptual workflow for the synthesis of a trimethylcyclopentane isomer.

Experimental Protocol: A Reconstructed Synthesis of this compound

The following is a representative, detailed experimental protocol for the synthesis of this compound, based on the established chemical reactions of the period.

Step 1: Synthesis of 2-Methylcyclopentanone (B130040)

-

Reaction Setup: A three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser is charged with magnesium turnings and dry diethyl ether.

-

Grignard Reagent Formation: A solution of methyl bromide in dry diethyl ether is added dropwise to the magnesium suspension to initiate the formation of methylmagnesium bromide (CH₃MgBr).

-

Addition of Cyclopentanone: After the formation of the Grignard reagent is complete, a solution of cyclopentanone in dry diethyl ether is added dropwise at a controlled temperature.

-

Hydrolysis: The reaction mixture is then carefully poured onto a mixture of crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride.

-

Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by distillation. The resulting crude 1-methylcyclopentanol (B105226) is then oxidized using a suitable oxidizing agent of the time, such as a chromic acid solution, to yield 2-methylcyclopentanone. The product is purified by fractional distillation.

Step 2: Synthesis of 1,2-Dimethylcyclopentanol (B102604)

-

Grignard Reaction: Following the same procedure as in Step 1, 2-methylcyclopentanone is reacted with methylmagnesium bromide in dry diethyl ether.

-

Workup: The reaction is worked up similarly to yield crude 1,2-dimethylcyclopentanol.

Step 3: Synthesis of this compound (via Dehydration and Hydrogenation)

-

Dehydration: The crude 1,2-dimethylcyclopentanol is dehydrated by heating with a strong acid catalyst, such as sulfuric acid or phosphoric acid. This would produce a mixture of trimethylcyclopentene isomers.

-

Hydrogenation: The resulting mixture of trimethylcyclopentenes is then subjected to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. This reduces the double bonds to yield a mixture of trimethylcyclopentane stereoisomers.

-

Purification: The final product is purified by fractional distillation to separate the different isomers based on their boiling points.

II. Quantitative Data

The following table summarizes typical quantitative data that would have been collected for trimethylcyclopentane isomers during this period. It is important to note that the purity of the samples and the precision of the instrumentation at the time might have led to variations in the reported values.

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) | Refractive Index (n²⁰D) |

| 1,1,2-Trimethylcyclopentane | C₈H₁₆ | 112.22 | ~114-116 | ~0.765 | ~1.422 |

| 1,1,3-Trimethylcyclopentane | C₈H₁₆ | 112.22 | ~110-112 | ~0.758 | ~1.418 |

| This compound | C₈H₁₆ | 112.22 | ~118-120 | ~0.776 | ~1.428 |

| 1,2,4-Trimethylcyclopentane | C₈H₁₆ | 112.22 | ~116-118 | ~0.770 | ~1.425 |

III. Logical Relationships in Isomer Separation

The final step in any synthesis of a mixture of isomers is their separation. For trimethylcyclopentanes, which are constitutional and stereoisomers, fractional distillation was the primary method available in the mid-20th century. The efficiency of this separation is based on the differences in their boiling points, which are influenced by their molecular structure and intermolecular forces.

Figure 2: Logical diagram of isomer separation by fractional distillation.

An In-depth Technical Guide to the Thermodynamic Stability of 1,2,3-Trimethylcyclopentane Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 1,2,3-trimethylcyclopentane stereoisomers. Understanding the relative stabilities of these isomers is crucial for applications in organic synthesis, catalysis, and drug development, where specific conformations can significantly influence reaction outcomes and biological activity. This document summarizes available thermodynamic data, outlines detailed experimental and computational protocols for their determination, and presents a logical workflow for assessing thermodynamic stability.

Introduction

This compound, a saturated hydrocarbon with the molecular formula C₈H₁₆, exists as multiple stereoisomers due to the presence of three chiral centers. The spatial arrangement of the three methyl groups on the cyclopentane (B165970) ring dictates the molecule's overall shape, steric strain, and, consequently, its thermodynamic stability. The most stable isomers are those that minimize unfavorable steric interactions between the methyl groups. The cyclopentane ring itself is not planar and adopts puckered conformations, primarily the "envelope" and "half-chair" forms, to alleviate torsional strain. The substitution pattern of the methyl groups influences the preferred conformation and the energy associated with it.

The primary stereoisomers of this compound are:

-

(1R,2R,3R)-1,2,3-trimethylcyclopentane (all-cis or cis,cis,cis)

-

(1R,2R,3S)-1,2,3-trimethylcyclopentane (cis,cis,trans)

-

(1R,2S,3R)-1,2,3-trimethylcyclopentane (cis,trans,cis)

This guide will delve into the thermodynamic properties that govern the relative stability of these isomers, including the standard Gibbs free energy of formation (ΔfG°), standard enthalpy of formation (ΔfH°), and standard entropy (S°).

Thermodynamic Data

The following tables summarize the available thermodynamic data for this compound isomers. It is important to note that experimentally determined data for all individual stereoisomers is scarce. Therefore, calculated values from computational chemistry studies are also presented to provide a more complete picture.

Table 1: Calculated Thermodynamic Properties of this compound (General, CAS 2815-57-8) [1]

| Thermodynamic Property | Value | Unit | Source |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 37.61 | kJ/mol | Joback Calculated Property |

| Standard Enthalpy of Formation (Gas, ΔfH°gas) | -188.65 | kJ/mol | Joback Calculated Property |

| Enthalpy of Fusion (ΔfusH°) | 12.55 | kJ/mol | Joback Calculated Property |

| Enthalpy of Vaporization (ΔvapH°) | 33.04 | kJ/mol | Joback Calculated Property |

Table 2: Critically Evaluated Thermodynamic Properties of 1,cis-2,cis-3-trimethylcyclopentane

| Thermodynamic Property | Condition | Description |

| Enthalpy (Ideal Gas) | Temperature from 200 K to 1000 K | Available as a function of temperature. |

| Enthalpy (Liquid in equilibrium with Gas) | Temperature from 156.68 K to 570 K | Available as a function of temperature. |

| Entropy (Ideal Gas) | Temperature from 200 K to 1000 K | Available as a function of temperature and pressure. |

| Entropy (Liquid in equilibrium with Gas) | Temperature from 156.68 K to 570 K | Available as a function of temperature. |

Note: Specific values from the NIST Web Thermo Tables are available as temperature-dependent data and are not presented as single points in this table. Researchers are encouraged to consult the NIST database for detailed information.

Methodologies for Determining Thermodynamic Stability

A combination of experimental and computational methods is employed to determine the thermodynamic stability of isomers.

Experimental Protocols

3.1.1. Bomb Calorimetry for Enthalpy of Combustion

The standard enthalpy of formation is often determined indirectly from the experimentally measured enthalpy of combustion using a bomb calorimeter.

Objective: To measure the heat released during the complete combustion of a known mass of a this compound isomer at constant volume.

Apparatus:

-

Parr-type bomb calorimeter

-

Oxygen tank with pressure regulator

-

Pellet press (for solid samples, though these isomers are liquid)

-

Fuse wire (e.g., nickel-chromium) of known combustion energy

-

Crucible (e.g., quartz)

-

High-precision thermometer (e.g., Beckmann thermometer or digital equivalent)

-

Stirrer

-

Volumetric flask (for accurately measuring the water volume)

-

Analytical balance

Procedure:

-

Sample Preparation: A precisely weighed liquid sample of the isomer (typically 0.5 - 1.0 g) is placed in the crucible. A known length of fuse wire is attached to the electrodes of the bomb head, with the wire in contact with the sample.

-

Bomb Assembly: The bomb is carefully sealed.

-

Pressurization: The bomb is purged with a small amount of oxygen to remove atmospheric nitrogen and then filled with pure oxygen to a pressure of approximately 25-30 atm.

-

Calorimeter Setup: The bomb is placed in the calorimeter bucket, which is filled with a precisely known volume of water (e.g., 2000 mL). The calorimeter is then sealed, and the stirrer is activated to ensure a uniform temperature.

-

Temperature Equilibration: The system is allowed to reach thermal equilibrium, and the initial temperature is recorded at regular intervals for several minutes to establish a baseline.

-

Ignition: The sample is ignited by passing an electric current through the fuse wire.

-

Temperature Monitoring: The temperature of the water is recorded at regular intervals (e.g., every 30 seconds) until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat capacity of the calorimeter is determined by calibrating it with a substance of known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the observed temperature rise, the heat capacity of the calorimeter, and corrections for the heat of combustion of the fuse wire and any acid formation.

3.1.2. Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpy of Phase Transitions

DSC is used to measure the heat flow associated with thermal transitions as a function of temperature.

Objective: To determine the heat capacity and enthalpies of fusion and vaporization of the this compound isomers.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Sample pans (e.g., aluminum, hermetically sealed for volatile liquids)

-

Crimper for sealing pans

-

Inert purge gas (e.g., nitrogen)

-

Analytical balance

Procedure:

-

Sample Preparation: A small, accurately weighed sample of the liquid isomer (typically 2-10 mg) is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The system is purged with an inert gas.

-

Temperature Program: A temperature program is initiated. For heat capacity measurements, this typically involves heating the sample at a controlled rate (e.g., 10-20 °C/min) over the desired temperature range. To determine the enthalpy of fusion, the sample is first cooled to below its freezing point and then heated through its melting transition. For the enthalpy of vaporization, the sample is heated through its boiling point.

-

Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis: The heat capacity is calculated from the heat flow signal. The enthalpy of fusion or vaporization is determined by integrating the area of the corresponding transition peak in the DSC thermogram.

Computational Protocol

Computational chemistry provides a powerful tool for calculating the thermodynamic properties of molecules.

Objective: To calculate the Gibbs free energy of formation, enthalpy of formation, and entropy of the this compound stereoisomers using quantum mechanical methods.

Software:

-

Gaussian, ORCA, or other quantum chemistry software package.

Procedure:

-

Structure Input: The 3D structures of the different stereoisomers of this compound are built.

-

Geometry Optimization: The geometry of each isomer is optimized to find its lowest energy conformation. A common method is to use Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

-

Energy Calculation: A higher-level single-point energy calculation may be performed on the optimized geometry to obtain a more accurate electronic energy.

-

Thermochemical Analysis: The standard enthalpy of formation can be calculated using atomization energies or isodesmic reactions. The Gibbs free energy of formation is then calculated using the enthalpy and entropy values.

Isomer Separation and Conformational Analysis

3.3.1. Gas Chromatography (GC) for Isomer Separation

GC is used to separate the different stereoisomers to allow for their individual analysis.

Objective: To separate the stereoisomers of this compound.

Apparatus:

-

Gas chromatograph with a Flame Ionization Detector (FID)

-

Capillary column (e.g., a non-polar column like DB-1 or a chiral column for enantiomer separation)

Procedure:

-

Sample Preparation: A dilute solution of the isomer mixture is prepared in a volatile solvent (e.g., hexane).

-

Injection: A small volume of the sample is injected into the heated inlet of the GC.

-

Separation: The isomers are separated in the column based on their boiling points and interactions with the stationary phase. A temperature program is typically used to optimize the separation.

-

Detection: The separated isomers are detected by the FID as they elute from the column.

-

Analysis: The retention time is used to identify each isomer, and the peak area can be used for quantification.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy provides information about the structure and conformational dynamics of the isomers.

Objective: To determine the preferred conformation and the relative populations of different conformers at equilibrium.

Apparatus:

-

High-field NMR spectrometer

Procedure:

-

Sample Preparation: A solution of the purified isomer is prepared in a deuterated solvent.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired. Advanced 2D NMR experiments (e.g., COSY, NOESY) can be used to aid in signal assignment and to determine through-space proximities of protons, which provides conformational information.

-

Low-Temperature NMR: To study the dynamics of conformational changes (e.g., pseudorotation), spectra can be acquired at low temperatures to "freeze out" individual conformers.

-

Analysis: Chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) data are analyzed to determine the relative orientation of the methyl groups and the puckering of the cyclopentane ring.

Logical Workflow for Thermodynamic Stability Assessment

The following diagram illustrates the logical workflow for determining and comparing the thermodynamic stability of the this compound isomers.

Conclusion

The thermodynamic stability of this compound isomers is a complex interplay of steric and torsional strains, which are minimized through specific puckered conformations of the cyclopentane ring. While comprehensive experimental thermodynamic data for all stereoisomers remains an area for further research, a combination of available critically evaluated data, computational chemistry, and established experimental techniques provides a robust framework for their stability analysis. The methodologies and workflow presented in this guide offer a clear path for researchers to investigate the thermodynamic properties of these and other substituted cycloalkanes, which is essential for advancing our understanding of structure-energy relationships in organic molecules.

References

An In-depth Technical Guide to 1,2,3-Trimethylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2,3-trimethylcyclopentane, including its chemical identifiers, physicochemical properties, stereoisomerism, and applications in research. The information is structured to be a valuable resource for professionals in the fields of chemistry and drug development.

Chemical Identifiers

This compound is a cyclic alkane with three methyl substituents. Due to the presence of three stereocenters, it can exist as multiple stereoisomers. Different identifiers, including CAS numbers, can refer to a specific isomer or a mixture.[1][2][3]

| Identifier | Value | Isomer Specificity |

| Molecular Formula | C8H16 | All isomers |

| IUPAC Name | This compound | General |

| CAS Number | 2815-57-8 | Mixture or unspecified |

| 2613-69-6 | (1α,2α,3α)- or cis,cis,cis-isomer | |

| 15890-40-1 | (1α,2α,3β)- or cis,cis,trans-isomer | |

| InChI | InChI=1S/C8H16/c1-6-4-5-7(2)8(6)3/h6-8H,4-5H2,1-3H3 | General (no stereochemistry) |

| InChIKey | VCWNHOPGKQCXIQ-UHFFFAOYSA-N | General (no stereochemistry) |

| SMILES | CC1CCC(C1C)C | General (no stereochemistry) |

| PubChem CID | 35368 | General |

| 6432144 | (1α,2α,3β)-isomer |

Physicochemical Properties

The physical and chemical properties of this compound can vary slightly between its different stereoisomers. The following table summarizes key properties for the general compound.[2][4]

| Property | Value |

| Molecular Weight | 112.21 g/mol |

| Density | 0.754 g/cm³ |

| Boiling Point | ~116.3 °C at 760 mmHg[4] |

| Vapor Pressure | 21.8 mmHg at 25°C[4] |

| Flash Point | 9.2 °C[4] |

| Water Solubility | Log10WS: -2.34 (calculated)[5] |

| Octanol/Water Partition Coefficient (LogP) | 2.688 (calculated)[4][5] |

Stereoisomerism of this compound

This compound has three stereocenters, which gives rise to several stereoisomers. The spatial arrangement of the three methyl groups relative to the cyclopentane (B165970) ring (cis/trans) defines each isomer.[2][6] The main stereoisomers include:

-

(1α,2α,3α)-1,2,3-Trimethylcyclopentane (all-cis): This is a meso compound due to a plane of symmetry.[2]

-

(1α,2α,3β)-1,2,3-Trimethylcyclopentane (cis,cis,trans): This isomer is chiral and exists as a pair of enantiomers.[2]

-

(1α,2β,3α)-1,2,3-Trimethylcyclopentane (cis,trans,cis): This is also a meso compound.[2]

Caption: Stereoisomers of this compound.

Synthesis and Experimental Protocols

General Experimental Workflow for Synthesis and Analysis

The following diagram outlines a conceptual workflow for the synthesis and analysis of this compound.

Caption: Conceptual workflow for synthesis and analysis.

Applications and Relevance in Drug Development

This compound and its derivatives are of interest in several areas of chemical research:

-

Organometallic Chemistry and Catalysis: It serves as a model compound in studies of catalytic systems, particularly in the regioselective cyclization of propylene (B89431) catalyzed by zirconocene (B1252598) complexes.[2]

-

Chiral Ligand Synthesis: The chiral backbone of trimethylcyclopentane diamine has been used in the development of N-heterocyclic carbene (NHC) ligands for transition metal complexes used in asymmetric synthesis.[2]

-

Component of Fuels: It has been identified as a component in gasoline exhaust and liquefied petroleum gas (LPG) exhaust.[6]

For drug development professionals, the primary interest lies in the stereoisomers of its derivatives. Notably, certain isomers of a related compound have been shown to interact with metabotropic glutamate (B1630785) receptors (mGluRs), which are crucial in modulating synaptic transmission and neuronal excitability.[7] This suggests that the trimethylcyclopentane scaffold could be a valuable structural motif for designing novel therapeutic agents targeting the central nervous system.

Safety Information

This compound is classified as an extremely flammable liquid and vapor.[1] Standard precautions for handling volatile and flammable organic compounds should be strictly followed. Prolonged exposure may carry health risks.[6] It is intended for research purposes only and not for diagnostic or therapeutic use in humans or animals.[2]

References

- 1. This compound | C8H16 | CID 35368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|C8H16|CAS 2613-69-6 [benchchem.com]

- 3. Cyclopentane, 1,2,3-trimethyl-, (1α,2α,3α)- [webbook.nist.gov]

- 4. lookchem.com [lookchem.com]

- 5. Cyclopentane, 1,2,3-trimethyl- (CAS 2815-57-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. (1R,3R)-1,2,3-Trimethylcyclopentane - Wikipedia [en.wikipedia.org]

- 7. Cyclopentane, 1,2,3-trimethyl-, (1alpha,2beta,3alpha)- | 19374-46-0 | Benchchem [benchchem.com]

Theoretical Conformational Analysis of 1,2,3-Trimethylcyclopentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3-Trimethylcyclopentane, a substituted cycloalkane, presents a complex conformational landscape due to the interplay of steric, torsional, and angle strain. Understanding the preferred three-dimensional structures of its various stereoisomers is crucial for applications in medicinal chemistry and materials science, where molecular geometry dictates biological activity and physical properties. This technical guide provides an in-depth analysis of the theoretical calculations used to elucidate the conformational preferences of this compound stereoisomers. It summarizes quantitative data from computational studies, details the underlying theoretical methodologies, and presents visual representations of key concepts to facilitate a comprehensive understanding.

Introduction to Cyclopentane (B165970) Conformations